molecular formula C6H4Cl2N2O B1296133 3,5-Dichloropicolinamide CAS No. 5468-71-3

3,5-Dichloropicolinamide

Cat. No. B1296133
CAS RN: 5468-71-3
M. Wt: 191.01 g/mol
InChI Key: QIRSAVRBVNYEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloropicolinamide is a chemical compound that is related to the family of picolinamides, which are derivatives of picolinic acid. Picolinamides are known for their diverse applications in organic synthesis and material science. Although the provided papers do not directly discuss 3,5-Dichloropicolinamide, they do provide insights into the synthesis and properties of closely related compounds, which can be informative for understanding the characteristics of 3,5-Dichloropicolinamide.

Synthesis Analysis

The synthesis of compounds related to 3,5-Dichloropicolinamide involves multiple steps and can be achieved through various synthetic routes. For instance, the synthesis of 3,4,5-trichloropicolinic acid, a closely related compound, is achieved through a sequence of chlorination, diazotization-bromination, cyanogenation, and acid hydrolysis, starting from 4-chloro-pyridin-2-amine with an overall yield of 57.8% . This suggests that the synthesis of 3,5-Dichloropicolinamide could potentially involve similar chlorination and functional group transformation steps.

Molecular Structure Analysis

The molecular structure of compounds in the picolinamide family, such as 2,6-bis(3,6-dichloropicolinamide) pyridine, is characterized using various spectroscopic techniques including infrared spectroscopy (IR), nuclear magnetic resonance (NMR) both ^1H and ^13C, and mass spectrometry (MS) . These techniques are essential for confirming the structure of synthesized compounds, and similar methods would likely be used to analyze the molecular structure of 3,5-Dichloropicolinamide.

Chemical Reactions Analysis

The chemical reactivity of picolinamide derivatives can be quite diverse. For example, the synthesis of 3-aminopyrrole-2,5-dicarboxylate analogues involves the use of trichloroacetyl chloride and haloform reactions with primary amines . These reactions indicate that picolinamide derivatives can participate in various organic transformations, which could be relevant when considering the chemical reactions of 3,5-Dichloropicolinamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinamide derivatives can be influenced by their functional groups and molecular structure. For instance, the fluorescence characteristics of rare earth complexes with 2,6-bis(3,6-dichloropicolinamide) pyridine ligands have been studied, showing solvent-dependent behavior . This suggests that 3,5-Dichloropicolinamide may also exhibit unique physical and chemical properties, such as fluorescence, which could be solvent-dependent.

Scientific Research Applications

Environmental and Agricultural Applications

  • Use in Pesticides : 3,5-Dichloropicolinamide is linked to the field of pesticides, particularly fungicides. It is a marker for exposure to various fungicides like vinclozolin, procymidone, and iprodione, as indicated in studies examining its presence in human urine as a biomarker of low-level pesticide exposure (Wittke et al., 2001).

  • Environmental Monitoring and Safety : Analysis of 3,5-Dichloropicolinamide in environmental samples, such as soil and water, is crucial for monitoring its environmental impact. Studies have focused on its role in soil fumigation as an alternative to methyl bromide, evaluating its efficacy and phytotoxicity in crop production (Qiao et al., 2011).

Biochemical and Medical Research

  • Cancer Research : Dichloroacetate (DCA), related to dichloropicolinamides, has been studied for its potential in inducing apoptosis in cancer cells, such as in endometrial cancer, suggesting its relevance in oncology research (Wong et al., 2008).

  • Toxicological Studies : The toxicological profile of 3,5-Dichloropicolinamide and related compounds is significant for understanding its safety and potential risks. Studies involving 3,5-dichlorophenol, a compound structurally related to 3,5-Dichloropicolinamide, have explored its effects on microbial communities and wastewater treatment processes (Kimura et al., 2016).

Pharmacological and Drug Development

  • Drug Discovery : While not directly associated with 3,5-Dichloropicolinamide, the general process of drug discovery, including the development of new chemical entities, is relevant. The methodologies and principles guiding drug research, as well as the challenges faced in bringing new drugs to the market, are applicable to the development of new compounds derived from 3,5-Dichloropicolinamide (Drews, 2000).

Safety And Hazards

3,5-Dichloropicolinamide is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment such as chemical impermeable gloves .

properties

IUPAC Name

3,5-dichloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRSAVRBVNYEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279995
Record name 3,5-dichloropicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloropicolinamide

CAS RN

5468-71-3
Record name 5468-71-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-dichloropicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloropicolinamide
Reactant of Route 2
Reactant of Route 2
3,5-Dichloropicolinamide
Reactant of Route 3
Reactant of Route 3
3,5-Dichloropicolinamide
Reactant of Route 4
Reactant of Route 4
3,5-Dichloropicolinamide
Reactant of Route 5
Reactant of Route 5
3,5-Dichloropicolinamide
Reactant of Route 6
3,5-Dichloropicolinamide

Citations

For This Compound
4
Citations
WJ Sell - Journal of the Chemical Society, Transactions, 1908 - pubs.rsc.org
… Four grams of 3 : 5-dichloropicolinamide were submitted to the Hofmann reaction, the final distillation from the strongly alkaline solution being omitted as being unnecessary and likely …
Number of citations: 4 pubs.rsc.org
YJ Wu, J Guernon, R Rajamani, JH Toyn… - Bioorganic & medicinal …, 2016 - Elsevier
This Letter describes the synthesis and structure–activity relationships of a series of furo[2,3-d][1,3]thiazinamine BACE1 inhibitors. The co-crystal structure of a representative …
Number of citations: 15 www.sciencedirect.com
H Rueeger, R Lueoend, R Machauer… - Journal of Medicinal …, 2021 - ACS Publications
Starting from lead compound 4, the 1,4-oxazine headgroup was optimized to improve potency and brain penetration. Focusing at the 6-position of the 5-amino-1,4-oxazine, the insertion …
Number of citations: 7 pubs.acs.org
H Hilpert, W Guba, TJ Woltering, W Wostl, E Pinard… - pstorage-acs-6854636.s3 …
All solvents and reagents were obtained from commercial sources and were used as received. All reactions were followed by TLC (TLC plates F254, Merck) or LCMS (liquid …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.